6-Heptyn-2-ol, (R)-
Description
(R)-6-Heptyn-2-ol (CAS: 90192-97-5) is a chiral aliphatic alcohol characterized by a hydroxyl group at the second carbon and a triple bond between the sixth and seventh carbons of a seven-carbon chain. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol (inferred from analogous compounds like 4-Heptyn-2-ol ).
Properties
IUPAC Name |
(2R)-hept-6-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h1,7-8H,4-6H2,2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVYQHRAOICJTA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-Heptyn-2-ol, ®- typically involves the use of Grignard reagents. One common method is the reaction of a suitable alkyne with a Grignard reagent followed by hydrolysis. For example, the reaction of 1-hexyne with ethylmagnesium bromide, followed by hydrolysis, can yield 6-Heptyn-2-ol, ®- .
Industrial Production Methods: Industrial production of 6-Heptyn-2-ol, ®- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Types of Reactions:
Oxidation: 6-Heptyn-2-ol, ®- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-heptyn-2-one.
Reduction: Formation of 6-heptanol.
Substitution: Formation of 6-heptyn-2-chloride or 6-heptyn-2-bromide.
Scientific Research Applications
6-Heptyn-2-ol, ®- is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 6-Heptyn-2-ol, ®- involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physical, and functional differences between (R)-6-Heptyn-2-ol and related compounds:
Structural and Functional Analysis
Triple Bond Position :
- The terminal triple bond in (R)-6-Heptyn-2-ol (C6-C7) contrasts with internal triple bonds in compounds like 4-Heptyn-2-ol (C4-C5). Terminal alkynes are generally more reactive in click chemistry (e.g., azide-alkyne cycloaddition) but may require stabilization due to steric strain .
- In contrast, 6-Methyl-5-hepten-2-ol contains a double bond (C5-C6), reducing reactivity compared to triple bonds but enhancing volatility for fragrance applications .
Stereochemistry :
- Branched derivatives like 6-Methyl-5-hepten-2-ol have lower melting points and higher volatility, making them ideal for fragrance formulations .
Biological Activity
6-Heptyn-2-ol, (R)- is a chiral alkyne alcohol with the molecular formula CHO. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 6-Heptyn-2-ol, (R)- based on diverse sources, highlighting its mechanisms of action, relevant case studies, and research findings.
6-Heptyn-2-ol is characterized by a triple bond between the second and third carbon atoms in its chain, along with a hydroxyl group (-OH) at the second position. Its stereochemistry is crucial for its biological activity, as the (R)-enantiomer exhibits distinct properties compared to its (S)-counterpart.
Antimicrobial Activity
Research has indicated that 6-Heptyn-2-ol possesses antimicrobial properties . A study conducted on various essential oils found that compounds similar to 6-Heptyn-2-ol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Table 1: Antimicrobial Activity of 6-Heptyn-2-ol
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of 6-Heptyn-2-ol has been explored in various studies. One notable study demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specifically, it has shown efficacy against breast cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Case Study: Breast Cancer Cell Lines
In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with 6-Heptyn-2-ol resulted in a significant decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Anti-inflammatory Activity
6-Heptyn-2-ol also exhibits anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect is mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammatory responses .
The biological activities of 6-Heptyn-2-ol can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the alkyne structure allows it to integrate into lipid membranes, disrupting their integrity.
- Apoptosis Induction : The compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels and modulating mitochondrial function.
- Cytokine Modulation : It inhibits key inflammatory mediators, leading to reduced inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
